4-Methylthiazole-2-carboxylic acid
Overview
Description
4-Methylthiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO2S and its molecular weight is 143.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antithrombotic Agents : Derivatives of 4-methylthiazole-2-carboxylic acid have shown good in vivo activity as antithrombotic agents. A study synthesized specific derivatives which displayed moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).
Fungicidal and Insecticidal Activities : Novel derivatives of this compound have been evaluated for their fungicidal and insecticidal activities, showing effectiveness in these applications (Liu, Li, & Li, 2004).
Synthesis of Pharmaceutical Compounds : The ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid have been used in the synthesis of various pharmaceutical compounds, demonstrating the versatility of this compound derivatives in drug synthesis (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Study of Tautomerism in Chemistry : The amine-imine tautomerism of esters and amides of this compound derivatives has been studied, contributing to the understanding of chemical tautomerism (Hyengoyan, Eliazyan, Pivazyan, Khazaryan, & Dovlatyan, 2005).
Iron Clearing Efficiency and Toxicity Studies : The effects of stereochemistry on the iron clearing efficiency of desferrithiocin analogues, which include this compound derivatives, have been explored. This research is significant in understanding the role of these compounds in treating iron overload conditions (Bergeron et al., 1999).
Corrosion Inhibition : A study has shown the efficacy of a triazole derivative, which includes this compound, as a corrosion inhibitor for mild steel in acidic media. This highlights its potential application in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, which is involved in the biosynthesis of the thiazole moiety of thiamin in eukaryotes .
Mode of Action
Given its structural similarity to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, it may interact with similar targets and pathways .
Biochemical Pathways
It may be involved in the biosynthesis of the thiazole moiety of thiamin, a vital cofactor for several enzymes involved in carbohydrate metabolism .
Result of Action
It has been suggested as a potential inhibitor targeting enoyl-acyl carrier protein reductase (inha) in mycobacterium tuberculosis, indicating it could be effective in treating sensitive as well as drug-resistant strains of mtb .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include 4-Methylthiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626266 | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-16-6 | |
Record name | 4-Methyl-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the enzyme Thi4 contribute to the formation of 4-Methylthiazole-2-carboxylic acid?
A: Thi4, a thiazole synthase found in Saccharomyces cerevisiae, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin . Studies utilizing partially active mutants of Thi4 (C204A and H200N) have shed light on the early steps of this process. These mutants catalyze the conversion of NAD to ADP-ribose, which is further transformed into ADP-ribulose . In the presence of glycine, these mutants facilitate the formation of an advanced intermediate, ultimately leading to the synthesis of this compound as part of the adenylated intermediate.
Q2: What is known about the structure of Thi4 and its interaction with this compound?
A: The crystal structure of Thi4 reveals that it exists as an octamer, with each monomer containing a tightly bound adenosine diphospho-5-(β-ethyl)-4-methylthiazole-2-carboxylic acid molecule at its active site . This structure not only confirms NAD as the likely precursor but also provides the first structural insights into how this enzyme facilitates thiamin thiazole biosynthesis in eukaryotes.
Q3: What happens after the formation of the adenylated this compound derivative?
A: While the adenylated this compound derivative represents a significant step in thiamin biosynthesis, the subsequent steps are not fully understood. Research indicates that this compound is not directly utilized by the enzyme THI6, which catalyzes the final stages of thiamin phosphate synthesis . This suggests the existence of an unidentified enzyme responsible for converting the Thi4 product into a suitable substrate for THI6.
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